molecular formula C19H18N2O2S B2692072 N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE CAS No. 1421442-69-4

N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE

Cat. No.: B2692072
CAS No.: 1421442-69-4
M. Wt: 338.43
InChI Key: IKAZIYPSGGYSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Molecular Structure Analysis

The molecular formula of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide” is C19H18N2O2S, and its molecular weight is 338.43.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for antimicrobial properties, demonstrating potential as novel antimicrobial agents. For instance, a study synthesized 2-phenylamino-thiazole derivatives exhibiting significant growth inhibitory effects against various pathogenic strains, with some compounds outperforming reference drugs in antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been explored as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. Research into benzothiazole-based compounds synthesized for corrosion inhibition revealed their superior stability and efficacy, potentially surpassing existing inhibitors by adhering to metal surfaces through both physical and chemical mechanisms (Hu et al., 2016).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted benzothiazole derivatives has been reported, providing new building blocks for drug discovery. These compounds offer multiple substitution sites, allowing for extensive exploration of chemical space around the molecule, which can be leveraged in the design of ligands for various biological targets (Durcik et al., 2020).

Fluorescence Sensing

In the field of materials science, benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been developed for physiological pH sensing, demonstrating reversible and highly sensitive detection capabilities. Such AIEgens show promise for biological and environmental monitoring applications, benefiting from their tunable fluorescence properties (Li et al., 2018).

Future Directions

While specific future directions for “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide” are not available in the literature I found, thiazole derivatives continue to be a focus of research due to their diverse biological activities . This suggests that there may be potential for further development and study of compounds like “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide”.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-17(18-21-15-8-4-5-9-16(15)24-18)20-12-19(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAZIYPSGGYSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.